molecular formula C12H16Cl2N2S B10824111 (5-(4-Ethylpyridin-3-yl)thiophen-2-yl)methanamine dihydrochloride

(5-(4-Ethylpyridin-3-yl)thiophen-2-yl)methanamine dihydrochloride

Cat. No.: B10824111
M. Wt: 291.2 g/mol
InChI Key: NJQCWEINBOSPQA-UHFFFAOYSA-N
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Description

DLCI-1, chemically known as 5-(4-ethylpyridin-3-yl)thiophen-2-yl)methanamine, is a potent and selective inhibitor of cytochrome P450 2A6 (CYP2A6). This enzyme is primarily responsible for the metabolism of nicotine in the human liver. By inhibiting CYP2A6, DLCI-1 has shown promise in reducing nicotine self-administration, making it a potential candidate for tobacco cessation therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DLCI-1 involves several key steps:

Industrial Production Methods: While specific industrial production methods for DLCI-1 are not widely documented, the synthesis likely follows similar steps as the laboratory preparation, scaled up for industrial use. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Types of Reactions:

    Oxidation: DLCI-1 can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced, especially at the pyridine ring, to form dihydropyridine derivatives.

    Substitution: DLCI-1 can participate in substitution reactions, where functional groups on the pyridine or thiophene rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under various conditions.

Major Products:

Scientific Research Applications

DLCI-1 has several significant applications in scientific research:

Mechanism of Action

DLCI-1 exerts its effects by selectively inhibiting the activity of cytochrome P450 2A6. This enzyme is responsible for the metabolism of nicotine into cotinine and other metabolites. By inhibiting CYP2A6, DLCI-1 reduces the rate of nicotine metabolism, leading to lower nicotine levels in the body. This reduction in nicotine levels can decrease the reinforcing effects of nicotine, thereby reducing nicotine self-administration and potentially aiding in tobacco cessation .

Comparison with Similar Compounds

    Bupropion: An antidepressant that also acts as a smoking cessation aid by inhibiting the reuptake of norepinephrine and dopamine.

    Varenicline: A partial agonist at nicotinic acetylcholine receptors, used for smoking cessation.

Comparison:

Properties

Molecular Formula

C12H16Cl2N2S

Molecular Weight

291.2 g/mol

IUPAC Name

[5-(4-ethylpyridin-3-yl)thiophen-2-yl]methanamine;dihydrochloride

InChI

InChI=1S/C12H14N2S.2ClH/c1-2-9-5-6-14-8-11(9)12-4-3-10(7-13)15-12;;/h3-6,8H,2,7,13H2,1H3;2*1H

InChI Key

NJQCWEINBOSPQA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=NC=C1)C2=CC=C(S2)CN.Cl.Cl

Origin of Product

United States

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